Cas no 1346708-14-2 (4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile)

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is a boronic ester derivative featuring a pyridine core and a benzonitrile substituent. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. The presence of the tetramethyl dioxaborolane group enhances stability and handling under ambient conditions, while the nitrile functionality offers additional reactivity for further derivatization. Its well-defined structure and compatibility with diverse reaction conditions make it a valuable reagent in pharmaceutical and materials science research, particularly in constructing complex heterocyclic frameworks. The product is typically supplied with high purity to ensure consistent performance in synthetic applications.
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile structure
1346708-14-2 structure
Product Name:4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
CAS No:1346708-14-2
MF:C19H21BN2O3
MW:336.192644834518
CID:1033967
PubChem ID:71303029
Update Time:2025-05-19

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
    • 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]benzonitrile
    • DTXSID60744812
    • DB-241251
    • 4-((4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yloxy)methyl)benzonitrile
    • 4-({[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}methyl)benzonitrile
    • 1346708-14-2
    • Inchi: 1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-9-10-22-17(11-16)23-13-15-7-5-14(12-21)6-8-15/h5-11H,13H2,1-4H3
    • InChI Key: DVCUMHJGMAYGLZ-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CN=C(C=2)OCC2C=CC(C#N)=CC=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 336.1645227g/mol
  • Monoisotopic Mass: 336.1645227g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029187126-1g
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
1346708-14-2 95%
1g
$646.84 2022-04-03
Chemenu
CM134567-1g
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
1346708-14-2 95 %
1g
$647 2021-08-05
Chemenu
CM134567-1g
4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile
1346708-14-2 95%+
1g
$712 2023-02-18

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile Related Literature

Additional information on 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile

Compound CAS No. 1346708-14-2: 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile

The compound with CAS No. 1346708-14-2, known as 4-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structure and functional groups, which make it a promising candidate for applications in drug delivery systems and advanced materials.

The molecular structure of this compound is characterized by a benzonitrile group attached to a methoxy group. The methoxy group is further connected to a pyridine ring substituted with a tetramethyl-dioxaborolane moiety. This combination of functional groups provides the molecule with versatile reactivity and compatibility with various chemical reactions. Recent studies have highlighted the importance of such structures in enhancing the stability and bioavailability of pharmaceutical compounds.

One of the key features of this compound is its ability to participate in Suzuki-Miyaura coupling reactions. The presence of the dioxaborolane group makes it an ideal substrate for cross-coupling reactions with aryl halides or other boronic acid derivatives. This reactivity has been exploited in the synthesis of complex organic molecules and biologically active compounds. For instance, researchers have utilized this compound as a building block in the construction of heterocyclic frameworks that exhibit potent anti-cancer activity.

In addition to its role in organic synthesis, this compound has shown promise in the field of materials science. Its electronic properties make it suitable for applications in organic electronics and optoelectronic devices. Recent advancements in the synthesis of conjugated polymers have incorporated similar structures to enhance the charge transport properties of these materials.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The key steps include the preparation of the boronic ester intermediate and subsequent coupling reactions to introduce the benzonitrile group. Researchers have optimized these steps by employing catalytic systems that improve reaction efficiency and selectivity.

From an environmental standpoint, this compound has been studied for its biodegradability and potential impact on ecosystems. Initial assessments suggest that it exhibits moderate biodegradation under aerobic conditions; however, further research is needed to fully understand its environmental fate and toxicity profile.

In conclusion, CAS No. 1346708-14-X (commonly referred to as benzonitrile derivative) represents a significant advancement in modern organic chemistry. Its unique structure and reactivity open up new avenues for research and development across multiple disciplines. As scientific understanding continues to grow, this compound is expected to play an increasingly important role in both academic studies and industrial applications.

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